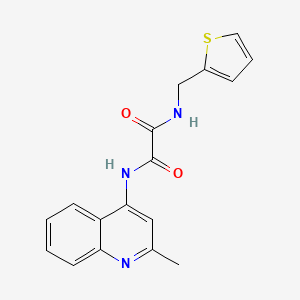
N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitumor Activities and Mechanisms
A study focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showcasing moderate to high levels of antitumor activities against various cancer cell lines. This research underscores the potential of quinoline derivatives in developing new anticancer agents, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016).
Neuroprotective and Anxiolytic Effects
Research on orexin receptors has revealed the neuroprotective and anxiolytic potential of quinolinyl derivatives. By modulating orexin receptors, these compounds can influence sleep and stress responses, indicating their relevance in studies targeting neurological disorders and stress-related conditions (Dugovic et al., 2009).
Chemosensors for Metal Ions
Innovative chemosensors based on thiophen-2-yl and quinolinyl frameworks have been developed for the selective recognition of toxic metal ions, such as Pd2+. These chemosensors offer a novel approach for environmental monitoring and safety assessments, demonstrating the utility of quinoline derivatives in environmental science (Shally et al., 2020).
Inhibitors for Kinases and Receptors
Quinoline derivatives have been identified as potent inhibitors for various kinases and receptors, pivotal in cancer progression and other diseases. Their inhibitory action against specific targets like VEGFR-2 and EGFR tyrosine kinases underscores their potential in drug discovery and therapeutic applications (Riadi et al., 2021).
Molecular Docking and Drug Design
The synthesis and molecular docking studies of quinazolinone-based derivatives, including those with quinoline moieties, have demonstrated their potential as dual inhibitors for critical tyrosine kinases. This research is instrumental in drug design, offering insights into the structural requirements for effective inhibition of cancer-related targets (Al-Suwaidan et al., 2016).
Mécanisme D'action
Orientations Futures
The results of the study on related compounds proved that 4-[(quinolin-4-yl)amino]benzamide derivatives could generate potential candidates in the discovery of anti-influenza virus agents . This suggests that similar compounds, such as “N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide”, might also have potential in this area.
Propriétés
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWSBSKDFCNNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)


![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)
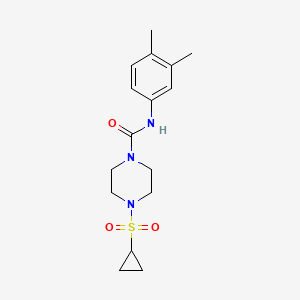

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2371329.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)
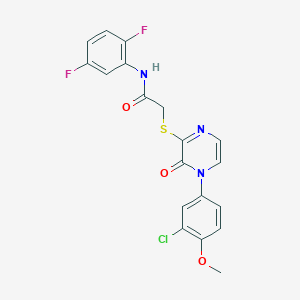
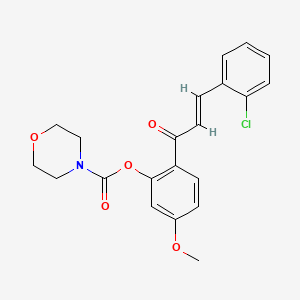
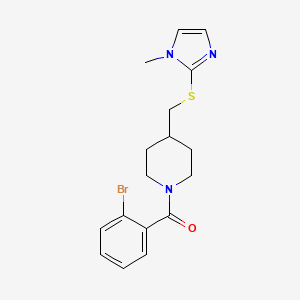

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
